Regiochemical Identity: Ortho (2-yl) vs. Meta (3-yl) vs. Para (4-yl) Biphenyl Attachment Verification
The target compound is uniquely defined by CAS registry assignment confirming ortho (2-yl) biphenyl connectivity, distinguishing it from the meta (3-yl) regioisomer (CAS 164172-95-6 for (R)-3-yl variant, CAS 1260608-12-5 for (S)-3-yl variant) and the para (4-yl) regioisomer (CAS 1260608-49-8 for (R)-4-yl variant, CAS 910444-15-4 for racemic 4-yl variant) . The ortho substitution pattern imposes a dihedral angle of approximately 50-70° between the two phenyl rings due to steric clash between ortho hydrogens and the propanoic acid side chain, compared to ~37-42° for unsubstituted biphenyl and greater conformational freedom in para-substituted analogues .
| Evidence Dimension | Regiochemical position of biphenyl attachment and its conformational consequences |
|---|---|
| Target Compound Data | Biphenyl-2-yl (ortho) attachment; predicted dihedral angle ~50-70° between phenyl rings |
| Comparator Or Baseline | Biphenyl-3-yl (meta): CAS 164172-95-6 / 1260608-12-5; Biphenyl-4-yl (para): CAS 1260608-49-8 / 910444-15-4; typical biphenyl dihedral ~37-42° |
| Quantified Difference | Ortho substitution imposes >10° additional torsional constraint relative to unsubstituted biphenyl; distinct CAS numbers confirm non-identical chemical entity |
| Conditions | Structural and computational chemistry context; no in vitro pharmacological assay data available for direct comparison |
Why This Matters
The distinct CAS registry numbers and conformational constraints provide verifiable chemical identity differentiation for procurement quality control, ensuring the correct regioisomer is selected for structure-activity relationship studies.
